molecular formula C18H15BrClNO2 B4566304 8-[3-(2-bromophenoxy)propoxy]-5-chloroquinoline

8-[3-(2-bromophenoxy)propoxy]-5-chloroquinoline

Cat. No.: B4566304
M. Wt: 392.7 g/mol
InChI Key: PNCSNYLYTMKPHJ-UHFFFAOYSA-N
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Description

8-[3-(2-bromophenoxy)propoxy]-5-chloroquinoline is a synthetic organic compound with the molecular formula C₁₈H₁₅BrClNO₂ It is characterized by the presence of a quinoline core substituted with a 5-chloro group and a 3-(2-bromophenoxy)propoxy side chain

Scientific Research Applications

8-[3-(2-bromophenoxy)propoxy]-5-chloroquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(2-bromophenoxy)propoxy]-5-chloroquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 5-Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

    Attachment of the 3-(2-Bromophenoxy)propoxy Side Chain: This step involves the nucleophilic substitution reaction between the 5-chloroquinoline and 3-(2-bromophenoxy)propyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-[3-(2-bromophenoxy)propoxy]-5-chloroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to modify the quinoline core or side chains.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 8-[3-(2-bromophenoxy)propoxy]-5-chloroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    8-[3-(2-Chlorophenoxy)propoxy]-5-chloroquinoline: Similar structure but with a chlorine atom instead of bromine.

    8-[3-(2-Fluorophenoxy)propoxy]-5-chloroquinoline: Similar structure but with a fluorine atom instead of bromine.

    8-[3-(2-Methylphenoxy)propoxy]-5-chloroquinoline: Similar structure but with a methyl group instead of bromine.

Uniqueness

8-[3-(2-bromophenoxy)propoxy]-5-chloroquinoline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain proteins or enzymes.

Properties

IUPAC Name

8-[3-(2-bromophenoxy)propoxy]-5-chloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClNO2/c19-14-6-1-2-7-16(14)22-11-4-12-23-17-9-8-15(20)13-5-3-10-21-18(13)17/h1-3,5-10H,4,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCSNYLYTMKPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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